![molecular formula C11H10ClFN4O2 B2509709 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 1004193-94-5](/img/structure/B2509709.png)
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C11H10ClFN4O2. It is known for its unique structure, which includes a pyrazole ring substituted with a chlorofluorophenoxy group and a carbohydrazide moiety.
Mechanism of Action
Target of Action
The primary target of “1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide” is the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 plays a key role in lipid homeostasis and body weight regulation .
Mode of Action
The compound acts as a potent and selective inhibitor of SCD1 . It inhibits the conversion of saturated, long-chain fatty acyl-CoAs to monounsaturated, long-chain fatty acyl-CoAs . This interaction with its target results in the modulation of lipid metabolism .
Biochemical Pathways
The affected biochemical pathway is the fatty acid metabolism . By inhibiting SCD1, the compound prevents the conversion of saturated fatty acids to monounsaturated fatty acids . This can lead to changes in lipid homeostasis and potentially influence body weight regulation .
Result of Action
The molecular and cellular effects of the compound’s action involve changes in lipid metabolism. By inhibiting SCD1, the compound can alter the balance of saturated and unsaturated fatty acids within cells . This could potentially lead to changes in cellular function and overall metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorophenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group. The final step involves cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3-chloro-4-fluorobenzyl derivatives with pyrazole and hydrazine derivatives. The structural characteristics of this compound can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry, which confirm the presence of functional groups essential for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
Emerging evidence suggests that certain pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The structural features of this compound could be optimized to enhance its efficacy against specific cancer types .
Case Study 1: Antimicrobial Efficacy
In a study focused on synthesizing novel pyrazole derivatives, researchers evaluated the antimicrobial efficacy of various compounds against common pathogens. Among them, a compound structurally related to this compound demonstrated potent activity against resistant strains of bacteria. The study highlighted the importance of the chloro and fluorine substituents in enhancing antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation assessed the anti-inflammatory properties of a series of pyrazole compounds, including those derived from 1H-pyrazoles. The results indicated that these compounds significantly reduced inflammation markers in vitro and in vivo models. This suggests that modifying the existing pyrazole framework could yield more effective anti-inflammatory agents .
Comparative Data Table
Property | This compound | Similar Pyrazole Derivatives |
---|---|---|
Antimicrobial Activity | Effective against Staphylococcus aureus | Varies; some show resistance |
Anti-inflammatory Activity | Modulates cytokine production | Effective in various models |
Anticancer Potential | Induces apoptosis in certain cancer cells | Varies; some are more potent |
Comparison with Similar Compounds
Similar Compounds
- **1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
- **3-(3-chloro-4-fluorophenoxy)phthalonitrile
Uniqueness
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring, which is known for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 0.22 | Staphylococcus aureus |
Other Pyrazole Derivative A | 0.30 | Escherichia coli |
Other Pyrazole Derivative B | 0.50 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against several phytopathogenic fungi. Studies have reported effective inhibition of fungal growth at various concentrations, indicating its potential use in agricultural applications .
Table 2: Antifungal Activity Against Phytopathogenic Fungi
Compound | Inhibition (%) | Fungal Strain |
---|---|---|
This compound | 85 | Botrytis cinerea |
Other Pyrazole Derivative C | 75 | Fusarium solani |
Other Pyrazole Derivative D | 80 | Alternaria solani |
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets. For instance, some studies suggest that these compounds may inhibit specific enzymes or disrupt cellular processes in microorganisms, leading to cell death . The presence of the chloro and fluoro substituents in the aromatic ring enhances their lipophilicity, facilitating better membrane penetration.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including the target compound, for their efficacy against resistant bacterial strains. The study highlighted that modifications in the pyrazole structure could significantly enhance antibacterial potency while reducing cytotoxicity towards human cells .
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4O2/c12-8-5-7(1-2-9(8)13)19-6-17-4-3-10(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFAWMANUCBPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NN)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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